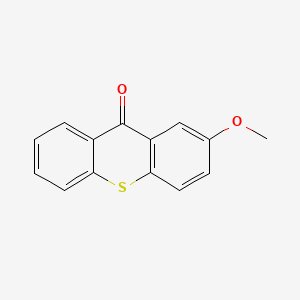

2-Methoxy-9H-thioxanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxythioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYRFDHEJYWIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193494 | |

| Record name | 2-Methoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40478-82-8 | |

| Record name | 2-Methoxythioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40478-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040478828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-THIOXANTHEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC4S1SB9FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 9h Thioxanthen 9 One

Established Synthetic Pathways to 2-Methoxy-9H-thioxanthen-9-one

Several methods have been established for the synthesis of the this compound core structure. These strategies often involve the formation of the central tricyclic ring system through various bond-forming reactions.

Cyclocondensation reactions are a primary method for constructing the thioxanthenone framework. One common approach involves the reaction of thiosalicylic acid derivatives with methoxy-substituted aromatic compounds. For instance, the condensation of thiosalicylic acid with an appropriate methoxy-substituted benzene (B151609) derivative in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid can yield the desired product. google.com The reaction proceeds through an electrophilic attack of the carboxyl group onto the electron-rich methoxy-activated ring, followed by cyclization and dehydration.

Another variation involves the one-pot condensation of S-lithiated thiosalicylic esters or amides with benzynes, which can be generated in situ. This method allows for the regioselective synthesis of various methoxy-substituted thioxanthen-9-one (B50317) derivatives. jst.go.jp

A notable method involves the tandem coupling-cyclization of arynes and thiosalicylates. This approach provides a direct route to the thioxanthenone core. amazonaws.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Thiosalicylic acid, Methoxybenzene | Concentrated H₂SO₄, heat | This compound | Varies | google.com |

| Lithiated thiosalicylic ester, Benzyne (B1209423) precursor | In situ benzyne generation | Methoxy-substituted thioxanthen-9-one | Good | jst.go.jp |

| o-Silylaryl triflates, Thioureas | CsF, 18-crown-6 | Functionalized thioxanthones | Moderate to good | acs.org |

| Arynes, Thiosalicylates | Tandem coupling-cyclization | 1-Methoxy-9H-thioxanthen-9-one | Not specified | amazonaws.com |

Photo-oxidative methods provide an alternative pathway to thioxanthenones from their corresponding thioxanthene (B1196266) precursors. nih.gov This transformation can be achieved using various oxidizing agents in the presence of light. A metal-free photocatalytic oxidation using visible light and molecular oxygen has been reported for the efficient conversion of 9H-thioxanthenes to 9H-thioxanthen-9-ones. mdpi.comresearchgate.net This method often employs a photocatalyst, such as riboflavin (B1680620) tetraacetate, to facilitate the reaction under mild conditions. nih.govmdpi.comresearchgate.net The reaction can also be promoted by a combination of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), tert-butyl nitrite, and acetic acid under visible light. nih.gov In some cases, the oxidation can proceed without a catalyst or additive, using air or pure oxygen under irradiation. mdpi.com

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| 2-Methoxy-9H-thioxanthene | Riboflavin tetraacetate, O₂, blue light | This compound | High | mdpi.comresearchgate.net |

| 9H-Thioxanthene | DDQ, tert-butylnitrite, acetic acid, O₂, blue LED | Thioxanthen-9-one | 99% | chemicalbook.com |

| 9H-Thioxanthene | Air/O₂, light | 9H-thioxanthen-9-one | 88% | mdpi.com |

The intramolecular Friedel-Crafts reaction is a powerful tool for the synthesis of the thioxanthene ring system, which can then be oxidized to the desired thioxanthenone. This approach typically involves the cyclization of a suitably substituted diaryl thioether bearing a reactive functional group, such as an alcohol or an aldehyde. acs.orgacs.orgresearchgate.net For example, secondary alcohols derived from the reaction of 2-fluorobenzaldehyde (B47322) with thiophenols and subsequent Grignard addition can be cyclized using an acid catalyst like trifluoroacetic acid (TFA). acs.orgacs.orgresearchgate.net The resulting thioxanthene can then be oxidized to this compound using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgacs.org N-Triflylphosphoramide has also been shown to be an effective organocatalyst for the intramolecular Friedel-Crafts alkylation of diaryl thioether alcohols, providing quantitative yields in short reaction times.

| Precursor | Reagents/Conditions | Intermediate | Oxidizing Agent | Final Product | Reference |

| Functionalized diaryl thioether alcohol | Trifluoroacetic acid (TFA) | 9-Aryl/alkyl thioxanthene | m-CPBA | 9-Aryl/alkyl thioxanthene sulfone | acs.orgacs.orgresearchgate.net |

| Diaryl thioether alcohol | N-Triflylphosphoramide | Thioxanthene | - | Thioxanthene | |

| 2-thioetherbenzaldehydes | Trifluoroacetic acid (TFA) | Substituted thioxanthenes | - | Substituted thioxanthenes |

Nucleophilic aromatic substitution (SNA_r) reactions can be employed in the construction of the thioxanthenone ring. A notable example is the reaction of (2-fluorophenyl)(2-halophenyl)methanones with a sulfur nucleophile like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in a solvent such as dimethylformamide (DMF). researchgate.net This method can be adapted for the synthesis of methoxy-substituted derivatives. The electron-withdrawing nature of the carbonyl group facilitates the displacement of the halide and fluoride (B91410) ions by the sulfide, leading to the formation of the central thioether linkage and subsequent cyclization to the thioxanthenone. This strategy has also been applied to the synthesis of aza-analogues of thioxanthenones. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| (2-Fluorophenyl)(2-halophenyl)methanone, Na₂S·9H₂O | DMF, 60°C | 9H-Thioxanthen-9-one | Good | researchgate.net |

| 1-Chloro-4-propoxy-thioxanthen-9-one, Guanidines/Ureas | CuI/K₂CO₃, Methanol, 100°C | Tetracyclic derivatives | Varies | |

| 3-Chloro-10,10-dioxide-thioxanthen-9-one, Piperidines/Piperazines | K₂CO₃, DMF, microwave | 3-Piperidin-1-yl/piperizin-1-yl-thioxanthen-9-ones | 68-99% | nih.gov |

Directed ortho-metalation (DoM) provides a regioselective route to functionalized aromatic compounds that can serve as precursors for thioxanthenone synthesis. nih.govacs.org The O-carbamate group is a particularly strong directed metalation group. nih.govacs.org While direct application to this compound is not explicitly detailed, the principle involves the lithiation of a methoxy-substituted aromatic ring directed by a suitable group, followed by reaction with an electrophile to build up the necessary framework for cyclization. For example, the lithiation of a tertiary benzamide (B126) can lead to S-lithiated thiosalicylic acid amides, which then react with benzynes to form thioxanthenones. jst.go.jp

Palladium-catalyzed coupling reactions have also emerged as a powerful tool. For instance, Pd-mediated sulfonylative cyclization of methoxy-substituted benzophenones can be used to construct the thioxanthenone core.

| Strategy | Key Reagents/Conditions | Intermediate/Product | Reference |

| Directed ortho-Metalation | n-BuLi or LDA, Electrophile | ortho-Substituted aromatic precursor | nih.govacs.org |

| Directed Lithiation/Benzyne Reaction | Tertiary benzamide, n-BuLi, Benzyne precursor | Methoxy-substituted thioxanthen-9-one | jst.go.jp |

| Palladium-Catalyzed Coupling | Pd(dppf)Cl₂, Na₂S₂O₄, DMSO | Methoxy-substituted thioxanthenone |

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold can be further modified to generate a diverse range of derivatives with potentially new properties. Key reactive sites on the molecule include the methoxy (B1213986) group, the aromatic rings, and the carbonyl group.

One significant transformation is the demethylation of the methoxy group. Treatment with strong acids like hydrobromic acid in acetic acid leads to the formation of 2-hydroxy-9H-thioxanthen-9-one.

The ketone functionality is susceptible to nucleophilic attack. For example, reaction with organolithium compounds can lead to the formation of axially chiral thioxanthenes. ossila.com

The sulfide bridge can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-CPBA. ossila.com This modification significantly alters the electronic properties of the molecule. rsc.org

Furthermore, electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, although the directing effects of the existing methoxy and carbonyl groups will influence the regioselectivity. Nucleophilic aromatic substitution on halogenated derivatives of thioxanthenone is also a viable strategy for introducing new functionalities. nih.govlookchem.com For example, aminated thioxanthones can be synthesized via Ullmann C-N cross-coupling reactions. researchgate.net

| Reaction Type | Reagents/Conditions | Product | Reference |

| Demethylation | Concentrated HBr, Acetic acid | 2-Hydroxy-9H-thioxanthen-9-one | |

| Nucleophilic Addition | Organolithium compounds | Axially chiral thioxanthenes | ossila.com |

| Oxidation | Hydrogen peroxide or m-CPBA | This compound-10,10-dioxide | ossila.com |

| Nucleophilic Aromatic Substitution | Secondary amines, K₂CO₃, DMF | 3-Amino-substituted thioxanthenones | nih.gov |

| Ullmann C-N Coupling | Amines, CuI/K₂CO₃ | Aminated thioxanthones | researchgate.net |

| Amide Bond Formation | Carboxylic acid derivative, Amine, HBTU or BOP | Carboxamide derivatives | nih.gov |

O-Demethylation Reactions of this compound

The conversion of the methoxy group in this compound to a hydroxyl group is a significant transformation, often accomplished under harsh conditions. chem-station.com A common method for this O-demethylation involves treating the compound with concentrated hydrobromic acid in glacial acetic acid. vulcanchem.com This process yields 2-hydroxy-9H-thioxanthen-9-one. The reaction mechanism proceeds by protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Alternative reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.com BBr₃ is highly effective, even at low temperatures, but requires careful handling due to its reactivity with water. chem-station.com AlCl₃ offers a less reactive alternative. chem-station.com Thiol-based systems, such as ethane (B1197151) thiol with a base or the less odorous 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), also provide a pathway for demethylation under non-acidic conditions. chem-station.com Recent advancements have explored the use of acidic concentrated lithium bromide for efficient demethylation under moderate conditions. wisc.edu

Table 1: O-Demethylation Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Conc. HBr / Acetic Acid | Reflux | 2-hydroxy-9H-thioxanthen-9-one | Common and effective method. vulcanchem.com |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) | 2-hydroxy-9H-thioxanthen-9-one | Highly reactive; requires anhydrous conditions. chem-station.com |

| Aluminum chloride (AlCl₃) | Heating in dichloromethane (B109758) or acetonitrile (B52724) | 2-hydroxy-9H-thioxanthen-9-one | Less reactive than BBr₃. chem-station.com |

| Alkyl thiols (e.g., EtSH, C₁₂H₂₅SH) / Base | High temperature (e.g., 130°C in NMP) | 2-hydroxy-9H-thioxanthen-9-one | Useful non-acidic method. chem-station.com |

Selective Functionalization of the Thioxanthenone Ring System

The introduction of amine functionalities to the thioxanthenone core is a key strategy for modifying its properties. This can be achieved through various methods, including the reduction of nitro groups and subsequent alkylation or through nucleophilic substitution reactions. For instance, 2-nitro-9H-thioxanthen-9-one can be reduced to 2-amino-9H-thioxanthen-9-one using reagents like anhydrous tin(II) chloride in the presence of concentrated hydrochloric acid and glacial acetic acid. chemspider.com The resulting amino group can then be further functionalized.

Direct amination can also be accomplished through nucleophilic aromatic substitution on halogenated thioxanthenone precursors. For example, 1-chlorobenzothiopyrano[3,2-c]pyridin-10-one, an aza-analogue of thioxanthenone, undergoes substitution with aqueous ammonia (B1221849) at elevated temperatures to yield the corresponding amino derivative. researchgate.net Microwave-assisted Ullmann C-N cross-coupling reactions have also been employed to synthesize aminated thioxanthones, which have shown biological activity. researchgate.net

Halogenation of the thioxanthenone ring provides a versatile handle for further functionalization through cross-coupling reactions. Bromination of thioxanthen-9-one can lead to the formation of dibromothioxanthen-9-one. purdue.edu These halogenated derivatives are valuable precursors for introducing new carbon-carbon bonds.

A prominent application of halogenated thioxanthenones is in Sonogashira coupling reactions. purdue.edu This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is effective for creating extended π-conjugated systems. By controlling the stoichiometry of the reactants, it is possible to achieve either mono- or di-substituted products. purdue.edu For example, 2-bromo-7-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)ethynyl)-9H-thioxanthen-9-one and 2,7-bis((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)ethynyl)-9H-thioxanthen-9-one have been synthesized using this methodology. purdue.edu

Redox Transformations of this compound

The carbonyl group of this compound can be reduced to a methylene (B1212753) group, yielding the corresponding 9H-thioxanthene. A classical method for this transformation is the reduction of the related 9H-thioxanthene 10-oxide using lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in tetrahydrofuran (B95107) (THF), which proceeds in high yield. The electrochemical reduction of thioxanthenone derivatives has also been studied, leading to the formation of persistent radical anions and dianions. rsc.orgresearchgate.net These species exhibit strong absorption in the UV-Vis-NIR region. rsc.orgresearchgate.net

Table 2: Reduction of Thioxanthenone Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 9H-thioxanthene 10-oxide | LiAlH₄, AlCl₃ | 9H-thioxanthene |

The sulfur atom in the thioxanthenone ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule. Controlled oxidation can selectively produce the sulfoxide, while more vigorous conditions can lead to the corresponding sulfone.

Photocatalytic oxidation using visible light offers a green and selective method for the oxidation of sulfides to sulfoxides. rsc.org Various photocatalysts, including metal-free organic dyes like eosin (B541160) Y and metal-organic frameworks (MOFs), have been employed for this purpose. rsc.org The mechanism often involves the generation of reactive oxygen species such as superoxide (B77818) radical anions or singlet oxygen. rsc.org In some systems, further oxidation to the sulfone can be prevented, allowing for the selective synthesis of the sulfoxide. rsc.org The electrochemical reduction of the S,S-dioxide of 2-methyl-9H-thioxanthen-9-one has also been investigated, revealing the formation of persistent radical anions and dianions. rsc.org

Schiff Base Formation from Thioxanthenone Derivatives

The formation of Schiff bases, or azomethines, from this compound is not a direct reaction. The ketone at the 9-position is generally unreactive towards typical Schiff base formation conditions with primary amines. Instead, the synthesis of Schiff bases from this scaffold typically proceeds through the functionalization of the aromatic ring, specifically via an amino derivative. The methoxy group at the 2-position can be converted to an amino group, which then readily undergoes condensation with aldehydes to form the corresponding Schiff bases.

The synthetic route commences with the nitration of a suitable thioxanthenone precursor, followed by reduction of the nitro group to an amine. For instance, 2-nitrothioxanthen-9-one can be reduced to 2-amino-9H-thioxanthen-9-one using reagents such as iron in the presence of ammonium (B1175870) chloride in ethanol (B145695). chemicalbook.com This 2-amino derivative is the key intermediate for Schiff base synthesis.

The general procedure for Schiff base formation involves the reaction of 2-amino-9H-thioxanthen-9-one with various aromatic or aliphatic aldehydes. ekb.eg The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, and is often carried out in a suitable solvent like ethanol under reflux conditions. researchgate.netjptcp.com The imine or azomethine group (-C=N-) is formed through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. gsconlinepress.com

While direct studies on Schiff bases from 2-amino-9H-thioxanthen-9-one are not extensively documented, research on analogous compounds, such as 2-bromo-9H-thioxanthen-9-one, provides insight into the reaction conditions and the types of derivatives that can be synthesized. In these cases, the bromo-substituted thioxanthenone is reacted with various amine compounds. researchgate.net A study by Nabeel A. A. Al-Radha and Asmaa J. Kadhim describes the synthesis of a series of Schiff bases by reacting 2-bromo-9H-thioxanthen-9-one with different primary amines in the presence of glacial acetic acid and absolute ethanol. researchgate.net

The following table summarizes representative Schiff bases synthesized from a thioxanthenone core, illustrating the variety of achievable structures.

| Amine Reactant | Aldehyde/Ketone Reactant | Thioxanthenone Core | Resulting Schiff Base Derivative | Reference |

| 2-Amino-9H-thioxanthen-9-one | Substituted Benzaldehyde | 2-Amino-9H-thioxanthen-9-one | N-(Substituted benzylidene)-9-oxo-9H-thioxanthen-2-amine | ekb.eg |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Not applicable | Schiff base of benzothiazole | ekb.eg |

| 2-Aminophenol | Aromatic Aldehydes | Not applicable | Schiff base of aminophenol | ekb.eg |

| 2-Bromo-9H-thioxanthen-9-one | 1,2-Diaminophenyl | 2-Bromo-9H-thioxanthen-9-one | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine | researchgate.net |

| 2-Bromo-9H-thioxanthen-9-one | 2-Aminobenzothiazole | 2-Bromo-9H-thioxanthen-9-one | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine | researchgate.net |

| 2-Bromo-9H-thioxanthen-9-one | Tryptophan | 2-Bromo-9H-thioxanthen-9-one | 2-{[(9E)-2-Bromo-9H-thioxanthen-9-ylidene]amino}-3-(1H-indol-3-yl)propanal | researchgate.net |

This table is illustrative and includes examples from analogous systems to demonstrate the scope of the reaction.

Regioselectivity and Stereochemical Control in Thioxanthenone Synthesis and Derivatization

The synthesis and subsequent derivatization of this compound are governed by principles of regioselectivity and, in certain reactions, stereochemical control. These factors are crucial for the targeted synthesis of specific isomers with desired properties.

Regioselectivity:

Regioselectivity in the functionalization of the this compound scaffold is primarily influenced by the electronic and steric effects of the existing substituents. The methoxy group at the C-2 position is an electron-donating group, activating the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions. However, the steric hindrance from the bulky thioxanthenone core can influence the final substitution pattern.

For instance, in electrophilic aromatic substitution reactions, the positions ortho (C-1 and C-3) and para (C-4, which is not available for substitution on this ring) to the methoxy group are electronically activated. The outcome of such reactions will depend on the specific electrophile and reaction conditions.

In nucleophilic aromatic substitution reactions, a leaving group (such as a halogen) on the thioxanthenone ring is required. The position of this leaving group dictates the site of nucleophilic attack. For example, in the synthesis of 1-chloro-7-methoxy-9H-thioxanthen-9-one, the cyclization of 2-chloro-6-(4-methoxyphenylthio)-benzonitrile proceeds with high regioselectivity.

The regioselectivity of reactions on the thioxanthenone nucleus can also be influenced by the reaction type. For example, a study on the ring-opening of epoxides catalyzed by thioxanthenone-fused azacrown ethers demonstrated high regioselectivity. researchgate.net While not a direct derivatization of the thioxanthenone core itself, it highlights how the broader molecular architecture can influence reaction outcomes at a distance.

Stereochemical Control:

Stereochemical control becomes relevant when chiral centers are introduced into the thioxanthenone molecule or when reactions occur at prostereogenic centers. The synthesis of pyrano[3,2-b]thioxanthen-6-ones and pyrano[2,3-c]thioxanthen-7-ones, for example, can lead to stereoisomers, and their formation can be influenced by the reaction conditions and the nature of the reactants.

While specific studies on the stereoselective derivatization of this compound are limited, research on related systems provides valuable insights. For instance, the intramolecular [2+2] photocycloaddition catalyzed by a chiral thioxanthone derivative has been shown to proceed with stereoselectivity. rsc.org The stereochemical outcome is determined in the rate-limiting C-C bond formation step and is influenced by the catalyst's structure. rsc.org

The following table summarizes the key factors influencing regioselectivity and stereochemistry in the derivatization of thioxanthenone systems.

| Reaction Type | Influencing Factors | Expected Outcome for this compound Derivatization | Reference |

| Electrophilic Aromatic Substitution | Electronic effect of the methoxy group (ortho, para-directing). Steric hindrance from the tricyclic core. | Substitution at C-1 and C-3 positions. | |

| Nucleophilic Aromatic Substitution | Position of the leaving group. Nature of the nucleophile. | Substitution at the position of the leaving group. | researchgate.net |

| Cyclization Reactions | Nature of the starting materials and cyclization conditions. | Formation of specific regioisomers of fused heterocyclic systems. | researchgate.net |

| Photocycloaddition | Structure of the chiral catalyst/sensitizer (B1316253). | Potential for stereoselective formation of cycloadducts. | rsc.org |

This table provides a generalized overview based on principles and findings from related thioxanthenone systems.

Advanced Spectroscopic and Analytical Characterization of 2 Methoxy 9h Thioxanthen 9 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methoxy-9H-thioxanthen-9-one. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the thioxanthone core.

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum exhibits distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Analysis of a spectrum recorded in Chloroform-d (CDCl₃) reveals a singlet for the methoxy group (–OCH₃) protons at approximately 3.96 ppm. chemspider.com The seven aromatic protons appear as a series of doublets and multiplets in the downfield region (typically δ 7.28–8.65 ppm), with their specific chemical shifts and coupling constants (J values) confirming the substitution pattern on the two benzene (B151609) rings. chemspider.com For instance, the proton at position 1 often appears as a doublet due to coupling with its neighbor. chemspider.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the structure. The spectrum of this compound shows a characteristic signal for the carbonyl carbon (C=O) in the highly deshielded region, around 179.70 ppm. chemspider.com The carbon of the methoxy group appears at approximately 55.71 ppm. chemspider.com The twelve aromatic carbons, including those directly bonded to the sulfur atom, the carbonyl group, and the methoxy group, are observed in the range of δ 110–159 ppm. chemspider.com Public databases like PubChem also provide access to spectral data for this compound. nih.gov

| Spectrum Type | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | H-8 | 8.65 | d, J = 8.6 |

| H-1 | 8.10 | d, J = 2.9 | |

| H-5, H-7 | 7.66–7.57 | m | |

| H-4, H-6 | 7.54–7.46 | m | |

| H-3 | 7.28 | dd, J = 8.9, 3.1 | |

| -OCH₃ | 3.96 | s | |

| ¹³C NMR | C=O | 179.70 | |

| -OCH₃ | 55.71 | ||

| Aromatic C | 110.33–137.53 | ||

| C-2 (C-O) | 158.39 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed for the analysis of thioxanthone derivatives. nih.govmdpi.com

For this compound (C₁₄H₁₀O₂S), the calculated molecular weight is approximately 242.29 g/mol . nih.gov Mass spectrometric analysis confirms this, showing a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 242. chemspider.comnih.gov The fragmentation pattern provides further structural evidence. A common fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of the methoxy group. vulcanchem.com

| Fragment Ion | m/z (Expected) | Description of Loss |

|---|---|---|

| [M]⁺ | 242 | Molecular Ion |

| [M-CH₃]⁺ | 227 | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺ | 214 | Loss of carbon monoxide from the ketone |

| [M-OCH₃]⁺ | 211 | Loss of a methoxy radical |

| [M-CH₃-CO]⁺ | 199 | Sequential loss of a methyl radical and carbon monoxide |

Vibrational Spectroscopy for Functional Group and Bond Analysis (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound, often recorded using a KBr wafer technique, displays characteristic absorption bands that confirm its key structural features. nih.gov

The most prominent bands include the strong absorption from the carbonyl (C=O) group stretch, typically observed in the 1630–1680 cm⁻¹ region. beilstein-journals.org The presence of the methoxy group is confirmed by C-O stretching vibrations, which appear in the fingerprint region. Aromatic C=C bond stretching vibrations are visible around 1450-1600 cm⁻¹, and aromatic C-H stretching occurs above 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000–3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850–2960 | Medium-Weak |

| C=O Stretch (Ketone) | Ar-C=O | 1630–1680 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450–1600 | Medium-Strong |

| C-O Stretch (Ether) | Ar-O-CH₃ | 1200–1275 (asymmetric) & 1000-1075 (symmetric) | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Elucidating Ground State Electronic Transitions

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of conjugated systems by measuring the absorption of UV and visible light, which promotes electrons to higher energy orbitals. Thioxanthone and its derivatives are known to absorb strongly in the UV and visible regions due to their extended π-conjugated system. nih.govacs.org

The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. The intense bands are typically assigned to π→π* transitions within the aromatic system, while the weaker, longer-wavelength absorption is often associated with the n→π* transition of the carbonyl group. The presence of the electron-donating methoxy group (–OCH₃) on the aromatic ring generally causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted thioxanthen-9-one (B50317). mdpi.com This property is crucial for applications like photoinitiation, where absorption in the visible light region is desirable. acs.orgmdpi.com For example, some thioxanthone derivatives exhibit excellent absorption in the 350–450 nm spectral range. mdpi.com

| Transition Type | Chromophore | Typical λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic System | 250–400 | High (ε > 10,000) |

| n → π | Carbonyl Group (C=O) | >380 | Low (ε < 1,000) |

Luminescence Spectroscopy (Fluorescence and Phosphorescence) for Excited State Energy Profiles

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, is vital for investigating the energy and lifetime of electronic excited states. These techniques are particularly important for understanding the photochemical behavior of this compound, as its utility as a photoinitiator is directly related to the properties of its excited states.

Thioxanthone derivatives are known to undergo efficient intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). researchgate.net While fluorescence (emission from S₁) can occur, phosphorescence (emission from T₁) is often a dominant relaxation pathway for thioxanthones, especially in rigid media at low temperatures (e.g., 77 K). worktribe.comufba.br The parent thioxanthen-9-one is known to have a lowest triplet state with ³ππ* character, which is highly reactive. researchgate.net The phosphorescence spectrum provides the energy of the T₁ state, a critical parameter for predicting its ability to act as a photosensitizer. For the parent thioxanthone, phosphorescence emission is observed in the blue-green region of the spectrum. worktribe.com The dissolution of thioxanthen-9-one in concentrated sulfuric acid results in a yellow solution with a strong green fluorescence. chemicalbook.com

| Property | Description | Significance |

|---|---|---|

| Fluorescence | Radiative decay from the lowest excited singlet state (S₁ → S₀). | Provides information on the S₁ state energy and lifetime. Often weak due to efficient intersystem crossing. |

| Phosphorescence | Radiative decay from the lowest triplet state (T₁ → S₀). | Provides the triplet state energy (ET). Key for photosensitization and photoredox catalysis. |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state to a triplet state (S₁ → T₁). | High ISC efficiency is a hallmark of thioxanthones and essential for populating the reactive triplet state. |

Photophysical Properties and Excited State Dynamics of 2 Methoxy 9h Thioxanthen 9 One

Absorption Characteristics and Molar Absorptivity Coefficients

2-Methoxy-9H-thioxanthen-9-one exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, a characteristic feature of the thioxanthone chromophore. evitachem.com The presence of the electron-donating methoxy (B1213986) group generally leads to a red-shift (bathochromic shift) in the absorption maxima compared to the parent thioxanthen-9-one (B50317). This is attributed to the increased electron density in the aromatic system, which affects the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net

The absorption spectrum is characterized by distinct bands corresponding to π-π* and n-π* transitions. The high-intensity bands are typically assigned to π-π* transitions, while the lower intensity, longer wavelength bands are characteristic of n-π* transitions originating from the carbonyl group. The molar absorptivity coefficients (ε) for thioxanthone derivatives are generally high, indicating efficient light absorption. acs.org For instance, the molar absorptivity of a thioxanthone derivative, 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, was found to be significantly higher than that of the bare thioxanthone precursor. researchgate.net

Table 1: Absorption Properties of Selected Thioxanthone Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |

|---|---|---|---|

| 3,6-dimethoxy-9H-thioxanthen-9-one (MeOTX) | Not Specified | 365 | ~1920 |

This table is based on available data for a related compound and serves as an illustrative example. Specific molar absorptivity data for this compound was not available in the search results. researchgate.net

Intersystem Crossing Efficiency and Triplet State Formation in Methoxythioxanthenones

Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC), a non-radiative process that involves a change in spin multiplicity, to populate the triplet state (T₁). evitachem.com Thioxanthones are known for their high intersystem crossing quantum yields (Φ_ISC), meaning they efficiently form triplet states. The presence of the sulfur atom in the thioxanthone core enhances spin-orbit coupling, which facilitates the typically spin-forbidden intersystem crossing process.

The efficiency of intersystem crossing in thioxanthones is attributed to the transition between the lowest excited singlet state of ππ* character (S₁(ππ)) and a higher triplet state of nπ character (T₂(nπ)), followed by internal conversion to the lowest triplet state (T₁(ππ)). scielo.br This process, involving an inversion of electronic configuration, is significantly more efficient than processes without such a change. scielo.br The electron-donating methoxy group can influence the relative energies of the nπ* and ππ* states, thereby affecting the intersystem crossing rate. researchgate.net For some thioxanthone derivatives, triplet quantum yields (ΦT) greater than 0.5 have been reported, making them suitable for applications like Type II photodynamic reactions.

Singlet and Triplet Excited State Energies and Lifetimes

The excited states of thioxanthones have been extensively studied. The lowest excited singlet state (S₁) of thioxanthone has ππ* configuration. scielo.br The triplet energy of the parent thioxanthen-9-one is approximately 65.5 kcal mol⁻¹. scielo.br The introduction of a methoxy group can modulate these energy levels. Electron-donor groups in the 2-position of the thioxanthone ring lead to longer singlet lifetimes. researchgate.net

The triplet state of thioxanthone is readily detectable by techniques like laser flash photolysis and has a relatively long lifetime, which is solvent-dependent. scielo.brd-nb.info For example, the triplet lifetime of 2-chlorothioxanthen-9-one in acetonitrile (B52724) is 77 μs. nih.gov The long lifetime of the triplet state is crucial for its role in photochemical reactions, as it allows sufficient time for interaction with other molecules. rsc.org

Table 2: Photophysical Properties of Thioxanthen-9-one

| Property | Value | Solvent |

|---|---|---|

| Triplet Energy (E_T) | 65.5 kcal mol⁻¹ | Not Specified |

This table presents data for the parent compound, thioxanthen-9-one, to provide context. scielo.brufba.br

Mechanisms of Excited State Quenching and Energy Transfer

The excited triplet state of this compound can be deactivated through several pathways, including quenching and energy transfer. Quenching can occur through interactions with other molecules, leading to the de-excitation of the triplet state. This can happen via electron transfer or hydrogen abstraction. scielo.br For instance, the triplet state of thioxanthone is efficiently quenched by amines through an electron transfer mechanism, forming a thioxanthone anion radical and an amine cation radical. researchgate.netscielo.br

Energy transfer from the triplet state of the thioxanthone to another molecule (an acceptor) is also a key process, particularly in photosensitization. d-nb.info This Dexter-type energy transfer is a short-range process requiring close contact between the donor and acceptor. researchgate.net The efficiency of this process depends on the triplet energy of the thioxanthone and the acceptor molecule. Thioxanthones have been successfully used as sensitizers for triplet-triplet energy transfer to initiate photochemical reactions. d-nb.info

Influence of Solvent Polarity and Environmental Factors on Photophysical Behavior

The photophysical properties of thioxanthones, including this compound, are significantly influenced by the solvent environment. researchgate.netcymitquimica.com Solvent polarity can affect the energies of the nπ* and ππ* excited states differently. In polar solvents, the ππ* state is generally stabilized more than the nπ* state. This can lead to a change in the nature of the lowest excited singlet state and affect the rates of both fluorescence and intersystem crossing. researchgate.net

Wavelength Dependence of Photoinduced Processes

The efficiency and outcome of photoinduced processes involving this compound can be dependent on the excitation wavelength. Excitation into different electronic absorption bands can populate different initial excited states, which may have different deactivation pathways. For example, in some thioxanthone derivatives, phosphorescence spectra and lifetimes were observed to change when excited at the longer wavelength absorption tail, suggesting the involvement of different species or conformations. researchgate.net

While specific studies on the wavelength dependence for this compound are not detailed in the provided search results, the general principles of photochemistry suggest that such a dependence is likely. The selective excitation of either the n-π* or π-π* transitions could potentially lead to different efficiencies of intersystem crossing and subsequent photochemical reactions.

Mechanistic Investigations of Chemical Reactivity of 2 Methoxy 9h Thioxanthen 9 One

Photoinduced Electron Transfer and Hydrogen Abstraction Processes

The photochemistry of 2-Methoxy-9H-thioxanthen-9-one is governed by the behavior of its electronically excited states. Like its parent compound, thioxanthone (TX), it absorbs UV light, which elevates it from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the sulfur atom, which enhances spin-orbit coupling, it efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). chemicalbook.com The triplet state is the primary photoactive species responsible for subsequent chemical reactions. scielo.brrsc.org

The nature of this lowest triplet state, whether it has n,π* or π,π* character, is highly dependent on the solvent polarity and the substitution on the aromatic rings. scielo.brresearchgate.net The electron-donating 2-methoxy group influences the electron density of the aromatic system, which can affect the energy levels of these states. researchgate.net The triplet state of thioxanthones can mediate reactions through three principal mechanisms: triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET). chemicalbook.com In the presence of suitable substrates, photoinduced electron transfer or hydrogen abstraction processes are commonly observed. scielo.brresearchgate.net For instance, in the presence of amines, the triplet state is quenched efficiently via electron transfer, generating the thioxanthone radical anion and an amine radical cation. researchgate.net

In the presence of hydrogen-donor molecules, such as alcohols or alkanes, the triplet excited state of the thioxanthenone abstracts a hydrogen atom to form a ketyl radical. scielo.brufba.br This process is a hallmark of the photochemistry of aromatic ketones with a low-lying n,π* triplet state. ufba.br The formation of the thioxanthyl ketyl radical is readily observable in laser flash photolysis experiments, typically showing a transient absorption in the 410-450 nm region. scielo.brresearchgate.net

The general mechanism for ketyl radical formation is depicted below: TX + hν → ¹TX → ³TX** ³TX + R-H → TXH• (Ketyl Radical) + R•*

Once formed, the ketyl radical is a reactive intermediate. Its subsequent reactivity often involves radical-radical coupling. A common pathway is the dimerization of two ketyl radicals to form a pinacol (B44631). ufba.br In the photolysis of thioxanthen-9-one-10,10-dioxide in 2-propanol, for example, the corresponding pinacol was readily observed as a product, arising from the dimerization of the initially formed ketyl radicals. ufba.br It is suggested that the thioxanthyl ketyl radical can also act as a chain terminator in polymerization reactions. researchgate.net

In more complex systems, such as multi-component photoinitiating systems for polymerization, the ketyl radical can participate in various radical-radical coupling reactions. rsc.org Following a photoinduced electron transfer from a co-initiator like a tertiary amine to the excited thioxanthenone, an ion-radical pair is formed. scielo.br This pair can then undergo proton transfer to yield a ketyl radical and an aminoalkyl radical. scielo.br

³TX + R₂NCH₂R' → [TX•⁻ R₂N•⁺CH₂R'] (Exciplex)* [TX•⁻ R₂N•⁺CH₂R'] → TXH• (Ketyl Radical) + R₂NC•HR'

Nucleophilic and Electrophilic Attack on the Thioxanthenone System

The thioxanthenone scaffold of this compound possesses sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Attack: The carbonyl carbon at position 9 is electrophilic and prone to attack by nucleophiles. For instance, reactions with organolithium compounds can lead to the formation of axially chiral thioxanthenes after functionalization. ossila.com Another significant reaction is the demethylation of the methoxy (B1213986) group. Treatment with concentrated hydrobromic acid in glacial acetic acid results in the cleavage of the ether bond to form 2-hydroxy-9H-thioxanthen-9-one. This reaction proceeds via nucleophilic attack of the bromide ion on the methyl group, following protonation of the ether oxygen.

Electrophilic Attack: The aromatic rings are subject to electrophilic aromatic substitution. The reactivity and regioselectivity of this process are strongly influenced by the substituents present. The carbonyl group is a deactivating, meta-directing group, while the sulfur atom and the methoxy group are activating, ortho-, para-directing groups. The powerful electron-donating effect of the methoxy group at position 2 predominantly governs the position of further substitution, directing incoming electrophiles to the positions ortho and para to it (C1 and C3).

Reaction Stereochemistry and Regioselectivity Influenced by Methoxy Substitution

The methoxy group at the C2 position exerts significant control over the regioselectivity of reactions involving the aromatic ring.

Synthesis: In the synthesis of the thioxanthenone core itself, such as via Friedel-Crafts acylation, the electron-donating methoxy group directs the intramolecular cyclization to the para position on the other ring, ensuring high regioselectivity. Syntheses involving the condensation of S-lithiated thiosalicylic esters with benzynes have also been shown to produce methoxy-substituted thioxanthenones with high regioselectivity. researchgate.netresearchgate.net

Electrophilic Substitution: As mentioned, the methoxy group activates the ring it is attached to, directing incoming electrophiles. This is a crucial factor in the synthesis of more complex derivatives.

Stereochemistry: While this compound is achiral, its reactions can lead to chiral products. For example, nucleophilic addition to the carbonyl group can create a stereocenter at C9. The synthesis of axially chiral thioxanthenes via nucleophilic attack on the ketone demonstrates how the thioxanthenone core can be used to generate stereochemically complex molecules. ossila.com

Kinetic and Thermodynamic Aspects of Thioxanthenone Transformations

The efficiency of the photochemical processes involving this compound is determined by underlying kinetic and thermodynamic parameters. Key properties include the excited state energies, lifetimes, and redox potentials.

The thermodynamics of a photoinduced electron transfer (PET) reaction can be estimated using the Rehm-Weller equation, which calculates the change in free energy (ΔG_et). rsc.org

ΔG_et = E_ox(D) - E_red(A) - E₀,₀ + C

Where E_ox(D) is the oxidation potential of the donor, E_red(A) is the reduction potential of the acceptor, E₀,₀ is the excited state energy of the photosensitizer, and C is a coulombic term (often neglected). A negative ΔG_et indicates a thermodynamically favorable process. rsc.org For thioxanthone derivatives acting as photosensitizers with amines, the PET reaction is generally thermodynamically favorable. rsc.org

The table below summarizes key photophysical and electrochemical data for related thioxanthone systems.

| Parameter | Value/Range | Context | Source |

| Triplet Energy (E_T) | 65.5 kcal/mol | Parent Thioxanthone | scielo.br |

| Triplet Lifetime (τ_T) | 11 µs (in ACN) | Thioxanthen-9-one-10,10-dioxide | ufba.br |

| Quenching Rate (k_q) | ~10⁹ L mol⁻¹ s⁻¹ | TX triplet by phenol/amines | scielo.br |

| ΔG_et (CPTXO/TMA) | -52.2 kJ/mol | Electron transfer from amine to excited thioxanthone derivative | rsc.org |

| ΔG_et (CPTXO/Ph₂IPF₆) | -103.4 kJ/mol | Electron transfer from excited thioxanthone derivative to iodonium (B1229267) salt | rsc.org |

| Oxidation Potential | ~1.0 V | Amine-substituted thioxanthones | acs.org |

Note: This table contains data for the parent thioxanthone and its derivatives to illustrate typical values. CPTXO = 1-chloro-4-propoxy-9H-thioxanthen-9-one; TMA = N,N,3,5-tetramethyl aniline; Ph₂IPF₆ = diphenyl iodonium hexafluorophosphate.

Kinetic studies, such as laser flash photolysis, provide rate constants for various processes, including intersystem crossing, hydrogen abstraction, and quenching by electron donors or energy acceptors. scielo.brufba.br The quenching rate constants for the thioxanthone triplet state by amines are often near the diffusion-controlled limit, highlighting the high efficiency of the electron transfer process. scielo.br

Role of Photocatalysis in Driving Thioxanthenone Reactivity

In photoinitiation, the excited thioxanthenone generates reactive species (radicals or cations) that start a polymerization chain reaction. evitachem.com This can occur through several mechanisms:

Reductive Quenching Cycle: The excited thioxanthone is reduced by an electron donor (e.g., an amine). The resulting radicals initiate polymerization. scielo.brrsc.org

Oxidative Quenching Cycle: The excited thioxanthone acts as a reductant, donating an electron to an acceptor (e.g., an onium salt or an imidating reagent). rsc.orgrsc.org This pathway is significant as it expands the catalytic utility of thioxanthones. For example, using 3,6-dimethoxy-9H-thioxanthen-9-one, an oxidative quenching cycle has been established for the direct C-H imidation of arenes. rsc.org

Energy Transfer: The excited thioxanthone transfers its triplet energy to another molecule, which then undergoes a reaction. chemicalbook.com

The photocatalytic oxidation of 9H-thioxanthenes to thioxanthones using molecular oxygen and visible light has been demonstrated with riboflavin (B1680620) tetraacetate as a metal-free photocatalyst, showcasing a green chemistry approach. nih.gov The ability to use visible light is a key advantage, as it is less damaging and more energy-efficient than UV irradiation. The substitution pattern, including the presence of methoxy groups, can tune the absorption spectrum of the photocatalyst, allowing for better overlap with the emission of visible light sources like LEDs. acs.org

Computational Chemistry and Theoretical Studies on 2 Methoxy 9h Thioxanthen 9 One

Quantum Mechanical (QM) Calculations (e.g., DFT, Ab Initio) for Electronic and Structural Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. DFT, in particular, has become a popular and robust method for studying thioxanthone and its derivatives due to its balance of accuracy and computational efficiency. nih.gov These calculations provide deep insights into the molecule's geometry, stability, and electronic nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is an algorithmic process that calculates the potential energy of a molecule at various atomic arrangements to find the configuration with the lowest energy, known as the ground state geometry.

For 2-Methoxy-9H-thioxanthen-9-one, the central thioxanthone core is largely planar, but DFT and higher-level calculations like MP2 (Møller-Plesset perturbation theory) on the parent thioxanthone molecule have shown a slight "butterfly" structure. nih.gov The optimization process for this compound would precisely calculate the bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the methoxy (B1213986) group (-OCH₃) relative to the aromatic ring, as rotation around the C-O bond can lead to different conformers with subtle energy differences. The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=O | ~1.23 Å |

| C-S (average) | ~1.76 Å | |

| C-O (methoxy) | ~1.37 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| Bond Angles | C-S-C | ~100.5° |

| C-C=O | ~120.0° | |

| Dihedral Angle | Butterfly Angle | ~5-10° |

Note: These values are representative and would be precisely determined in a specific DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory).

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is typically distributed over the electron-rich aromatic system and the sulfur atom, while the LUMO is often localized on the carbonyl group and the fused ring system, characteristic of a π → π* transition. The methoxy group, being an electron-donating group, would be expected to raise the HOMO energy level compared to the unsubstituted thioxanthone, potentially reducing the HOMO-LUMO gap and influencing its electronic absorption properties.

Table 2: Representative Frontier Molecular Orbital Properties

| Property | Description | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 3.7 eV |

Note: These values are illustrative and depend on the computational method and basis set used.

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. After geometry optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), a frequency calculation can be performed.

Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or aromatic ring deformations. For this compound, key predicted vibrations would include the strong carbonyl (C=O) stretch (typically around 1650 cm⁻¹), C-O-C stretching from the methoxy group, and various aromatic C-C and C-H vibrations. Comparing the computationally predicted spectrum with an experimental spectrum allows for a detailed and confident assignment of each experimental peak to a specific molecular motion. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is invaluable for predicting how a molecule will interact with other charged or polar species.

The MEP map is color-coded to show different regions of charge:

Red : Regions of most negative potential, typically found around electronegative atoms like oxygen. These areas are prone to electrophilic attack.

Blue : Regions of most positive potential, usually located around hydrogen atoms or areas with electron deficiency. These sites are susceptible to nucleophilic attack.

Green/Yellow : Regions of neutral or intermediate potential.

For this compound, the MEP map would clearly show a region of high negative potential (red) around the carbonyl oxygen atom, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. The aromatic protons would exhibit positive potential (blue/green). This analysis helps in understanding intermolecular interactions and predicting sites of reactivity.

Excited State Computations (e.g., TD-DFT) for Photophysical Property Prediction

Thioxanthone derivatives are well-known for their photochemical applications, making the study of their excited states crucial. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) and other photophysical properties of molecules. rsc.orgrsc.org

TD-DFT calculations provide information on:

Excitation Energies : The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.

Oscillator Strengths : A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Nature of Transitions : TD-DFT identifies which molecular orbitals are involved in each electronic transition (e.g., HOMO to LUMO). For many thioxanthones, the lowest energy transitions are often of n→π* and π→π* character. researchgate.net

Studies on similar molecules like 2-methyl-9H-thioxanthene-9-one have used TD-DFT to interpret their experimental electronic absorption spectra, assigning specific peaks to transitions between molecular orbitals. rsc.org A similar analysis for this compound would elucidate how the methoxy substituent modulates the absorption wavelengths and intensities, providing a theoretical basis for its use as a photoinitiator or photosensitizer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or acetonitrile). The simulation would track the trajectory of every atom over a period of nanoseconds or longer.

This approach can be used to:

Analyze Solvation : Study how solvent molecules arrange themselves around the solute (the solvation shell) and calculate properties like the radial distribution function to understand the strength of solute-solvent interactions.

Explore Conformational Dynamics : Observe the rotation of the methoxy group and the slight flexing of the thioxanthone core over time, providing a more realistic picture of the molecule's behavior in solution than a static optimization.

Predict Transport Properties : In larger systems, MD can be used to calculate properties like diffusion coefficients.

For a molecule like this compound, MD simulations would be particularly useful for understanding how its interactions with different solvents might affect its photophysical properties or its accessibility in a biological or chemical system.

Development of Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling of Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. This approach is instrumental in predicting the properties of new or untested compounds, thereby accelerating the discovery and design of novel molecules with desired characteristics. A typical QSPR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structure, and then using statistical methods to build a mathematical model that relates these descriptors to an experimental property.

For the thioxanthenone class of compounds, QSPR models would be particularly valuable for predicting properties relevant to their application as photoinitiators, such as their absorption maxima (λmax), molar extinction coefficients (ε), and triplet state energies (ET). These properties are crucial for their efficiency in initiating polymerization reactions upon exposure to light.

Table 1: Hypothetical QSPR Model for Predicting a Photophysical Property of Thioxanthenone Derivatives

| Molecular Descriptor | Symbol | Coefficient | Statistical Significance (p-value) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | - |

| Dipole Moment | µ | - | - |

| Molecular Weight | MW | - | - |

| Log P (Octanol-Water Partition Coefficient) | logP | - | - |

This table is illustrative and does not represent data from a specific study on this compound due to the lack of available research.

In Silico Screening for Functional Material Design based on Thioxanthenone Scaffold

In silico screening, or virtual screening, is a computational technique used in materials science and drug discovery to search large libraries of virtual compounds for structures that are most likely to possess a desired set of properties. This approach significantly reduces the time and cost associated with the experimental synthesis and testing of new materials.

The thioxanthenone scaffold is a promising candidate for the design of new functional materials, particularly in the field of organic electronics. Its rigid, planar structure and tunable electronic properties make it a suitable core for developing novel emitters for OLEDs or as components in other organic electronic devices.

An in silico screening campaign for designing functional materials based on the thioxanthenone scaffold would typically involve the following steps:

Library Generation: Creation of a virtual library of thioxanthenone derivatives with various substituents at different positions on the aromatic rings.

Property Calculation: High-throughput quantum chemical calculations to predict key electronic and photophysical properties of each compound in the library. These properties could include the HOMO-LUMO energy gap, electron and hole reorganization energies, and excited state properties.

Filtering and Ranking: The virtual library is then filtered and ranked based on a set of predefined criteria for the target application. For instance, in the design of OLED emitters, compounds would be selected based on their predicted emission color, quantum yield, and charge transport properties.

Despite the potential of this approach, specific studies detailing the in silico screening of a library of thioxanthenone derivatives, including this compound, for the design of functional materials are not prominently featured in scientific publications. The application of these computational techniques to this specific class of compounds remains an area with significant potential for future research.

Table 2: Illustrative Data from a Hypothetical In Silico Screening of Thioxanthenone Derivatives for OLED Emitter Design

| Compound ID | Substitution Pattern | Predicted Emission Wavelength (nm) | Predicted Quantum Yield (%) |

| TX-001 | 2-Methoxy | - | - |

| TX-002 | 2,7-Dimethoxy | - | - |

| TX-003 | 2-Cyano | - | - |

| TX-004 | 2-Trifluoromethyl | - | - |

This table is for illustrative purposes only and does not reflect actual experimental or computational data due to the absence of specific research on this topic.

Advanced Research Applications in Materials Science and Polymer Chemistry

2-Methoxy-9H-thioxanthen-9-one as a Photoinitiator and Photosensitizer in Photopolymerization

This compound and its parent compound, thioxanthone (TX), are well-established Type II photoinitiators. Upon absorption of UV or visible light, the molecule transitions to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This excited triplet state can then interact with a co-initiator, typically a hydrogen donor like an amine, through an electron transfer or hydrogen abstraction process to generate free radicals, which subsequently initiate polymerization. google.com The methoxy (B1213986) group at the 2-position can modulate the compound's absorption characteristics and reactivity.

Thioxanthone derivatives, including those with methoxy substitutions, are highly effective in initiating the free radical photopolymerization of various acrylate (B77674) and methacrylate (B99206) monomers. These systems are fundamental to the UV curing industry for producing coatings, inks, and adhesives. Research has demonstrated the successful polymerization of monomers such as 1,6-hexanedioldiacrylate (HDDA), trimethylolpropane (B17298) triacrylate (TMPTA), and pentaerythritol (B129877) triacrylate (PETA) using thioxanthone-based initiators. rsc.org

In many systems, this compound functions as part of a two-component system, often paired with an amine co-initiator. For example, studies on related 2,4-diethylthioxanthen-9-one derivatives in combination with ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) have shown high polymerization efficiency for TMPTA, achieving final monomer conversions of up to 60% under visible LED irradiation at 405 nm and 420 nm. mdpi.com The efficiency of these systems is comparable to commonly used commercial photoinitiators. mdpi.com

Researchers have also developed one-component or single-component photoinitiators by incorporating the amine co-initiator functionality directly into the thioxanthone molecule. rsc.orgresearchgate.net This approach simplifies formulations and can improve migration stability, which is crucial for applications in food packaging and biomedical devices. rsc.orgresearchgate.net For instance, an acrylate-functionalized thioxanthone derivative (TX-PA) demonstrated effective polymerization of TMPTA and other acrylates even without an additional co-initiator. rsc.org Similarly, a bifunctional thioxanthone catechol-O,O'-diacetic acid (TX-Ct) was shown to be a more efficient single-component initiator for methyl methacrylate (MMA) polymerization compared to its monofunctional analog, generating initiating radicals via an intramolecular process. psu.edu

Table 1: Performance of Thioxanthone-Based Systems in Free Radical Photopolymerization

| Photoinitiating System | Monomer | Light Source (nm) | Final Conversion (%) | Reference |

| 2,4-diethyl-thioxanthen-9-one derivatives + Iodonium (B1229267) Salt | TMPTA | LED@405, LED@420 | ~60 | mdpi.com |

| 2,4-diethyl-thioxanthen-9-one derivatives + EDB | TMPTA | LED@405, LED@420 | ~60 | mdpi.com |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (TX-PA) | TMPTA | Xenon (>400) | High | rsc.org |

| Thioxanthone-siloxane (TXS) + Iodonium Salt | MAPTMS | LED@385, LED@405 | ~30 | nih.gov |

| Thioxanthone catechol-O,O'-diacetic acid (TX-Ct) | MMA | UV Lamp | High | psu.edu |

Note: This table presents data for various thioxanthone derivatives to illustrate the general performance of the chromophore class in free radical polymerization.

Beyond free radical systems, thioxanthone derivatives like this compound are excellent photosensitizers for cationic photopolymerization. This process is crucial for polymerizing monomers like epoxides and vinyl ethers, which are known for their low shrinkage and high performance. In this role, the thioxanthone derivative absorbs light and transfers energy to an onium salt, such as a diaryliodonium or a triarylsulfonium salt. mdpi.comacs.org

The mechanism involves the excited triplet state of the thioxanthone sensitizer (B1316253) undergoing an electron transfer reaction with the onium salt (the electron acceptor). mdpi.com This photoredox reaction oxidizes the sensitizer and reduces the onium salt, causing it to decompose and generate a strong Brønsted acid. This acid then initiates the cationic polymerization of the monomer, such as the ring-opening polymerization of epoxides. mdpi.comnih.gov The feasibility of this electron transfer is governed by the redox potentials of the components, as described by the Rehm-Weller equation. mdpi.comnih.gov

Studies have shown that thioxanthone-based systems can efficiently sensitize both iodonium and sulfonium (B1226848) salts. mdpi.com A thioxanthone-siloxane derivative (TXS) combined with a diaryliodonium salt was shown to be a highly efficient photoinitiating system for the cationic polymerization of various epoxy monomers, achieving remarkable final conversions, in some cases up to 100%, even when cured in air. nih.gov The efficiency is linked to the strong absorption of these derivatives in the near-UV and visible light regions (e.g., 385-455 nm), matching the output of modern LED light sources. nih.gov

The versatility of the thioxanthenone core allows for its use in advanced dual-curing or hybrid systems that combine different polymerization mechanisms within a single formulation. A prime example is the development of photoinitiating systems capable of simultaneously initiating both free-radical and cationic photopolymerization. nih.gov

One study detailed a thioxanthone-based visible-light photosensitizer that also contained a trimethoxysilane (B1233946) moiety (TXS). nih.gov When combined with a diaryliodonium salt, this system could concurrently promote:

Free-Radical Polymerization of acrylate-functionalized siloxanes (e.g., MAPTMS).

Cationic Polymerization of epoxy monomers.

Photoinduced Sol-Gel Reactions involving the hydrolysis and condensation of the siloxane part.

This hybrid capability is highly advantageous for creating cross-linked organic-inorganic polymer networks with tailored properties. The single photoinitiating system (TXS/Iodonium salt) effectively generates both free radicals and cationic species upon irradiation, enabling the simultaneous curing of mixed monomer systems under a single light source (e.g., LEDs at 385 nm or 405 nm). nih.gov

The high photoinitiation efficiency of thioxanthone derivatives under visible light makes them ideal candidates for advanced additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). mdpi.comnih.gov These technologies rely on the precise, layer-by-layer curing of liquid resins to build complex three-dimensional objects.

Thioxanthone-based systems have been successfully incorporated into photocurable resins for 3D printing. mdpi.com For instance, a 3,6-dimethoxy-9H-thioxanthen-9-one derivative was used as a photosensitizer in a DLP 3D printing process to create objects with dissolvable supports. nih.gov This system utilized wavelength selectivity, where UV light activated a cationic epoxy polymerization to form a robust, cross-linked structure, while visible light initiated a radical polymerization to create a non-cross-linked, soluble support material. nih.gov This approach enables the fabrication of complex geometries and non-assembly parts with high resolution and good surface finish. nih.gov

The development of one-component cationic photoinitiators based on other scaffolds has also highlighted the importance of having initiators that absorb strongly at the emission wavelengths of LEDs (e.g., 365 nm) used in 3D printers. acs.org Thioxanthone derivatives, with their tunable absorption spectra, are well-suited to meet this demand. nih.govpurdue.edu

Oxygen inhibition is a significant challenge in free-radical photopolymerization, particularly for thin films and at the surface of curing materials. radtech.orgradtech.org Molecular oxygen can quench the excited triplet state of the photoinitiator and scavenge the propagating polymer radicals, leading to an inhibition period and incomplete curing. radtech.orgradtech.org

Several strategies involving thioxanthone-based systems have been developed to mitigate this issue. One approach is to design the photoinitiator molecule to have very rapid radical generation. A study on a bifunctional thioxanthone derivative found that initiating radicals were generated via a very fast intramolecular process, making quenching by molecular oxygen insignificant and allowing for efficient polymerization without deoxygenation. psu.edu

Another strategy involves creating macrophotoinitiators. Polymethylhydrosiloxane (PMHS)-modified thioxanthone initiators have been shown to initiate acrylate polymerization even in an air atmosphere, effectively reducing oxygen inhibition. researchgate.net A proposed mechanism for some amine-containing systems is that the amine co-initiator can be consumed by reacting with peroxyl radicals, which helps to counteract the inhibitory effect of oxygen. Additionally, increasing the light irradiance is a straightforward method to generate a high concentration of radicals quickly, overwhelming the oxygen present in the system. radtech.org

Organic Photocatalysis Utilizing the Thioxanthenone Core

The thioxanthenone structure is not only a photoinitiator but also a powerful metal-free organic photocatalyst for a range of synthetic transformations. mdpi.comrsc.org Photoorganocatalysis is a burgeoning field in green chemistry, using small organic molecules, light, and mild conditions to drive chemical reactions. rsc.org